Cholyldiglycylhistamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

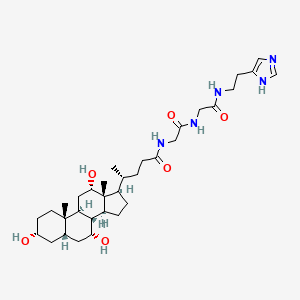

Cholyldiglycylhistamine, also known as this compound, is a useful research compound. Its molecular formula is C33H53N5O6 and its molecular weight is 615.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Interactions

Cholyldiglycylhistamine is known to interact with biological membranes and transport systems. Research indicates that it may influence biliary excretion processes, particularly in models treated with estrogenic compounds. For instance, studies have shown that treatment with ethinyl estradiol significantly reduces the biliary recovery of this compound in rats, suggesting a complex interaction with liver function and bile acid transport mechanisms . This highlights the compound's relevance in studies of cholestasis and liver function.

Cancer Research

This compound has been investigated for its anti-proliferative effects on cancer cells. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further research in oncology. Its mechanism of action appears to involve modulation of cellular signaling pathways, although detailed mechanisms remain to be elucidated.

Drug Delivery Systems

The compound's properties as a bile acid derivative position it as a potential candidate for enhancing drug delivery systems. Bile acids are known to facilitate the absorption of lipophilic drugs through the intestinal barrier. This compound could be utilized to improve the bioavailability of poorly soluble drugs by leveraging its ability to enhance membrane permeability .

Case Study 1: Biliary Excretion Studies

A study conducted on rats demonstrated that this compound's biliary excretion was selectively reduced when subjected to estrogen treatment. This finding suggests that hormonal changes can significantly affect the pharmacokinetics of this compound, providing insights into its metabolic pathways and implications for therapeutic use in conditions influenced by estrogen levels .

Case Study 2: Cancer Cell Proliferation

In vitro experiments have shown that this compound can reduce proliferation rates in specific cancer cell lines. The results indicate a dose-dependent response, warranting further investigation into its potential as an adjunct therapy in cancer treatment regimens.

Data Table: Summary of Applications

Eigenschaften

CAS-Nummer |

98584-68-0 |

|---|---|

Molekularformel |

C33H53N5O6 |

Molekulargewicht |

615.8 g/mol |

IUPAC-Name |

(4R)-N-[2-[[2-[2-(1H-imidazol-5-yl)ethylamino]-2-oxoethyl]amino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |

InChI |

InChI=1S/C33H53N5O6/c1-19(4-7-28(42)36-17-30(44)37-16-29(43)35-11-9-21-15-34-18-38-21)23-5-6-24-31-25(14-27(41)33(23,24)3)32(2)10-8-22(39)12-20(32)13-26(31)40/h15,18-20,22-27,31,39-41H,4-14,16-17H2,1-3H3,(H,34,38)(H,35,43)(H,36,42)(H,37,44)/t19-,20+,22-,23-,24+,25+,26-,27+,31+,32+,33-/m1/s1 |

InChI-Schlüssel |

CYMOQRVLVAJWLY-DXUXSUHXSA-N |

SMILES |

CC(CCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |

Isomerische SMILES |

C[C@H](CCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C |

Kanonische SMILES |

CC(CCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |

Synonyme |

C-(Gly)2-H cholyldiglycylhistamine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.